molecular formula C17H16N2O4 B355021 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 945185-45-5

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B355021
CAS No.: 945185-45-5
M. Wt: 312.32g/mol
InChI Key: WCNJXLKRZSMMEF-UHFFFAOYSA-N
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Description

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzoic acid core linked through an amide (carboxyl) bond to an aniline derivative that is further substituted with an ethylcarbamoyl group. This specific arrangement of amide and carbamoyl functional groups makes it a valuable scaffold for the design and synthesis of more complex molecules, such as enzyme inhibitors or molecular probes. Compounds with similar structural motifs, particularly those containing amide-linked benzoic acid derivatives, are frequently investigated for their potential biological activities. Research on analogous molecules has shown promise in various areas, including the development of anticancer and antibacterial agents . The mechanism of action for such compounds often involves interaction with specific cellular targets, such as enzymes, and may be explored through structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human use. Researchers are encouraged to conduct thorough experimentation to verify the specific properties and applications of this compound for their unique projects.

Properties

IUPAC Name

2-[[4-(ethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJXLKRZSMMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Nitro-N-ethylbenzamide

Reagents :

  • 4-Nitrobenzoyl chloride

  • Ethylamine

  • Triethylamine (acid acceptor)

  • Aprotic solvent (e.g., methylene chloride)

Procedure :
4-Nitrobenzoyl chloride is dissolved in methylene chloride under inert conditions. Ethylamine and triethylamine are added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, yielding 4-nitro-N-ethylbenzamide as a crystalline solid.

Critical Parameters :

  • Stoichiometric triethylamine ensures complete neutralization of HCl.

  • Low temperature prevents hydrolysis of the acid chloride.

Catalytic Hydrogenation to 4-(Ethylcarbamoyl)aniline

Reagents :

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (40–60 psi)

  • Ethanol or methanol as solvent

Procedure :
4-Nitro-N-ethylbenzamide is dissolved in ethanol and hydrogenated under 40–60 psi H₂ in the presence of Pd/C at room temperature for 12–24 hours. The nitro group is reduced to an amine, yielding 4-(ethylcarbamoyl)aniline.

Optimization :

  • Excess Pd/C (>10 wt%) accelerates reduction but may complicate filtration.

  • Post-reaction filtration through Celite ensures catalyst removal.

Synthesis of 2-Carboxybenzoyl Chloride

Reagents :

  • 2-Carboxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Catalytic dimethylformamide (DMF)

Procedure :
2-Carboxybenzoic acid is refluxed with excess thionyl chloride and a DMF catalyst (1–2 drops) for 2–4 hours. The mixture is distilled under vacuum to remove residual SOCl₂, yielding 2-carboxybenzoyl chloride as a hygroscopic solid.

Safety Note :

  • Thionyl chloride reacts violently with water; strict anhydrous conditions are required.

Coupling of Intermediates to Form the Target Compound

Reagents :

  • 4-(Ethylcarbamoyl)aniline

  • 2-Carboxybenzoyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF) or dichloromethane

Procedure :
Equimolar amounts of 2-carboxybenzoyl chloride and 4-(ethylcarbamoyl)aniline are combined in THF. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 24 hours. The product precipitates upon addition of ice water and is isolated via vacuum filtration.

Yield Optimization :

  • A 10–20% molar excess of 2-carboxybenzoyl chloride drives the reaction to completion.

  • Slow addition of reactants minimizes dimerization.

Alternative Synthetic Routes

Direct Aminolysis of Activated Esters

Reagents :

  • 2-Carboxybenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Ethylcarbamoyl)aniline

Procedure :
2-Carboxybenzoic acid is activated with EDC/NHS in DMF for 1 hour. 4-(Ethylcarbamoyl)aniline is added, and the mixture is stirred for 12 hours. This method avoids handling acid chlorides but requires stringent moisture control.

Solid-Phase Synthesis

Reagents :

  • Wang resin-bound 2-carboxybenzoic acid

  • 4-(Ethylcarbamoyl)aniline

  • Diisopropylcarbodiimide (DIC)

Procedure :
The carboxylic acid is immobilized on Wang resin. Coupling with 4-(ethylcarbamoyl)aniline using DIC proceeds at room temperature for 24 hours. Cleavage from the resin with trifluoroacetic acid yields the target compound.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and gradually diluted with warm water. Slow cooling induces crystallization, yielding needle-like crystals.

Analytical Data

  • Melting Point : 210–215°C (decomposes).

  • TLC : Rf = 0.45 (Silica gel, ethyl acetate/hexane 1:1).

  • ¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, COOH), 8.2 (d, 2H, Ar-H), 7.9 (m, 4H, Ar-H), 6.5 (t, 1H, NH), 3.3 (q, 2H, CH₂), 1.1 (t, 3H, CH₃).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity
Acid Chloride Coupling65–75%24–48 hoursModerate
EDC/NHS Activation50–60%12–24 hoursHigh
Solid-Phase Synthesis40–50%48–72 hoursVery High

Table 1: Comparison of synthetic routes for 2-({4-[(ethylamino)carbonyl]anilino}carbonyl)-benzoic acid.

Challenges and Mitigation Strategies

  • Amide Hydrolysis : The ethylcarbamoyl group is prone to hydrolysis under acidic/basic conditions. Neutral pH and low temperatures during workup are critical.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but complicate purification. Sequential solvent extraction improves recovery .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic applications, particularly in the field of cancer treatment and as an anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of benzoic acid can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures to 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzoic acid derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Anticancer and Anti-inflammatory Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
RAW 264.710COX inhibition

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing new polymers and nanomaterials.

Polymer Synthesis

The compound can act as a building block for synthesizing polymeric materials with specific mechanical and thermal properties. Its functional groups allow for further chemical modifications, enhancing the material's performance.

Case Study:
A recent study highlighted the synthesis of a polymer using this compound as a monomer, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in chromatography and mass spectrometry.

Chromatographic Applications

Due to its unique chemical structure, this compound can serve as a standard or reference material in chromatographic analyses.

Data Table: Chromatographic Performance

MethodApplicationRetention Time (min)Detection Limit (µg/mL)
HPLCDrug analysis50.5
GC-MSEnvironmental analysis81

Mechanism of Action

The mechanism of action for 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The compound’s structural analogs differ primarily in the substituents on the aniline ring or the benzoic acid backbone. Key examples include:

(a) 2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid (CAS 27750-92-1)
  • Structure: Replaces the ethylamino group with a diethylamino group.
  • Molecular Weight : 312.36 g/mol (vs. ~322.34 g/mol for the target compound).
  • This substitution may alter pharmacokinetic profiles compared to the ethylamino variant .
(b) 2-({4-[(4-Iodoanilino)sulfonyl]anilino}carbonyl)benzoic Acid (CAS 444147-63-1)
  • Structure : Features a sulfonyl linkage and an iodo-substituted aniline.
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects, lowering the pKa of the benzoic acid (increasing acidity) compared to the target compound’s carbonyl linkage. The iodine atom adds steric bulk and may influence halogen bonding in biological systems .
(c) 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)benzoic Acid (CAS 817173-11-8)
  • Structure: Substitutes the ethylamino group with a cyclohexylamino group.
  • Physicochemical Properties :
    • Predicted pKa: 3.43 ± 0.36 (moderate acidity).
    • Density: 1.30 ± 0.1 g/cm³.
  • This contrasts with the ethyl group’s smaller size, which allows better accommodation in sterically restricted environments .
(a) Role of Amino and Carbonyl Groups
  • 2-Amino-4-chlorobenzoic Acid (): The amino group participates in intramolecular hydrogen bonding (N1–H1N1⋯O1), stabilizing planar conformations. Chlorine at the 4-position enhances electron-withdrawing effects, increasing acidity (pKa ~2.5) compared to the target compound’s ethylamino-substituted analog. Biological Relevance: Used in synthesizing quinazolinones with anti-inflammatory and antibacterial activities .
(b) Comparison with Carbamoyl Derivatives
  • 4-(Dimethylcarbamoyl)benzoic Acid (PIN): The dimethylcarbamoyl group is less polar than the ethylamino carbonyl group, reducing water solubility.
Solubility and Acidity
Compound Substituents Molecular Weight (g/mol) Predicted pKa Key Features
Target Compound Ethylamino carbonyl anilino 322.34 ~3.5 Balanced lipophilicity, moderate acidity
2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid Diethylamino carbonyl anilino 312.36 ~3.2 Higher lipophilicity, lower solubility
2-({4-[(4-Iodoanilino)sulfonyl]anilino}carbonyl)benzoic Acid Iodo-sulfonyl anilino 522.32 ~2.8 Strong electron withdrawal, halogen bonding

Biological Activity

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid, also known by its IUPAC name, exhibits significant biological activity that is of interest in pharmacology and medicinal chemistry. This compound belongs to a class of benzoic acid derivatives, which have been studied for various therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}. The compound features a benzoic acid moiety attached to an anilino group with an ethylamino carbonyl substituent. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of extensive research.

The biological effects of this compound are primarily mediated through its interaction with specific protein targets and pathways. Research indicates that derivatives of benzoic acid can influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . These pathways are particularly relevant in the context of aging and various diseases, including cancer.

1. Anticancer Activity

Studies have demonstrated that benzoic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potential in inhibiting cell growth in breast cancer (MCF-7) and liver cancer (Hep-G2) cell lines . The exact mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

2. Antimicrobial Properties

Research has also explored the antimicrobial activity of benzoic acid derivatives. Compounds with similar structures have been found to possess antibacterial and antifungal properties, making them candidates for treatment against infections caused by resistant strains of bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. The results indicated that at concentrations below cytotoxic levels, certain derivatives enhanced proteasome activity, suggesting a dual role in promoting cellular health while exhibiting anticancer properties .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. The results showed significant inhibition zones for several compounds against Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in treating infections .

Research Findings Summary

Activity Cell Line/Pathogen Outcome
AnticancerMCF-7, Hep-G2Induced apoptosis; inhibited growth
AntimicrobialStaphylococcus aureusSignificant inhibition zones
Anti-inflammatoryHuman fibroblastsReduced cytokine levels; enhanced proteasome activity

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